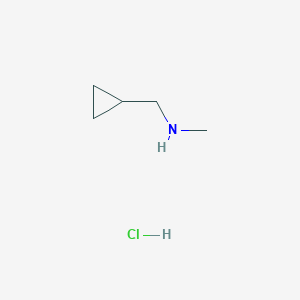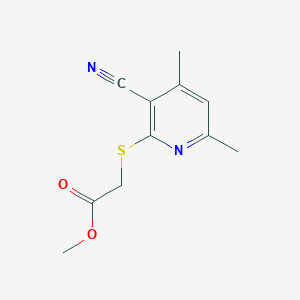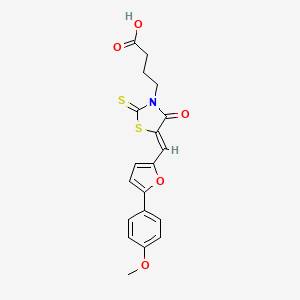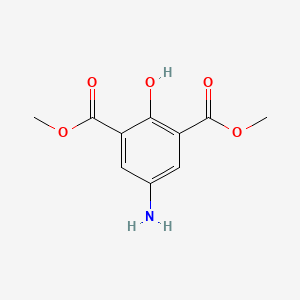![molecular formula C15H20N2O2 B2532657 N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-49-3](/img/structure/B2532657.png)
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Dihydropyrimidinone Derivatives: One study involved the synthesis of enaminones, which are structurally related to the compound , followed by their reaction with urea and different substituted benzaldehydes to produce dihydropyrimidinone derivatives. These derivatives, containing piperazine/morpholine moiety, were synthesized using a simple and efficient method (Bhat et al., 2018).
Biological Activity
- Anticonvulsant Activity of Enaminones: A series of novel enaminones, synthesized from cyclic beta-dicarbonyl precursors and condensed with morpholine among other compounds, exhibited potent anticonvulsant activity with minimal neurotoxicity. One particular analog demonstrated significant protective effects in seizure tests (Edafiogho et al., 1992).
- Anti-inflammatory Activity: N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and condensed with morpholine and other compounds, showing potent anti-inflammatory activity in a carrageenan-induced rat paw oedema method (Rajasekaran et al., 1999).
Chemical Properties and Reactions
- Organocatalytic Enantioselective Reactions: Research has demonstrated the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines from N-(o-nitrophenylsulfenyl)phenylethylamines through organocatalytic enantioselective Pictet-Spengler reactions, showcasing the compound's utility in synthesizing complex molecules with high enantiomeric purity (Mons et al., 2014).
properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-15(18)16-13-5-7-14(8-6-13)17-9-11(2)19-12(3)10-17/h4-8,11-12H,1,9-10H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEGELIJWGPIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

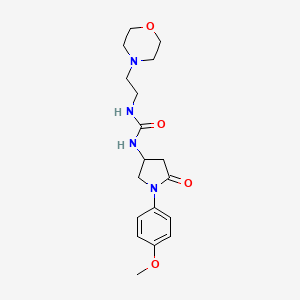
![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)
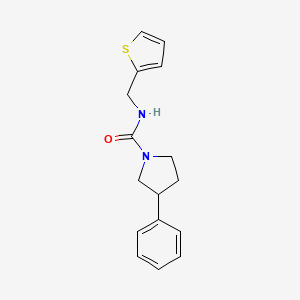
![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)
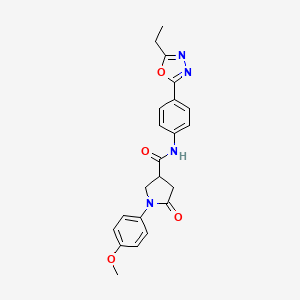

![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)
